(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound characterized by its multiple functional groups, including hydroxyl, carboxyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of carbon-carbon and carbon-oxygen bonds. Common synthetic routes may involve the use of starting materials such as phenols, cyanides, and sugars, which undergo a series of reactions including esterification, etherification, and oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The purification of the final product may involve crystallization, chromatography, or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboxyl group may produce primary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme-substrate interactions, particularly those involving hydroxyl and carboxyl groups. It can also serve as a model compound for studying the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound may have potential therapeutic applications due to its structural similarity to biologically active molecules. Research is ongoing to explore its potential as a drug candidate.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R)-6-[4-(4-hydroxyphenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but lacks the cyanophenoxy group.
(2S,3S,4S,5R)-6-[4-(4-methoxyphenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but has a methoxy group instead of a cyanophenoxy group.
Uniqueness
The presence of the cyanophenoxy group in (2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid imparts unique chemical properties, such as increased electron-withdrawing effects, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C20H19NO9 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO9/c21-8-10-1-3-12(4-2-10)28-13-5-6-14(11(7-13)9-22)29-20-17(25)15(23)16(24)18(30-20)19(26)27/h1-7,15-18,20,22-25H,9H2,(H,26,27)/t15-,16-,17+,18-,20?/m0/s1 |
InChI Key |
ZVDSBNLBNCFSEY-BCHVZBRRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CO |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.